molecular formula C10H12N2 B15211277 1-P-Tolyl-4,5-dihydro-1H-pyrazole

1-P-Tolyl-4,5-dihydro-1H-pyrazole

Cat. No.: B15211277
M. Wt: 160.22 g/mol
InChI Key: ORDKRLFWJUCKCT-UHFFFAOYSA-N
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Description

1-P-Tolyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a p-tolyl group. This compound is part of the broader class of pyrazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-P-Tolyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and can be carried out under mild conditions, yielding high purity products . Another method involves the reaction of hydrazonoyl halides with various halogenated compounds, leading to the formation of pyrazole derivatives .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as microwave-assisted synthesis in aqueous media. This method is not only efficient but also environmentally friendly, aligning with the goals of sustainable chemistry .

Chemical Reactions Analysis

Types of Reactions: 1-P-Tolyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit enhanced biological activities and improved physicochemical properties .

Mechanism of Action

The mechanism of action of 1-P-Tolyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, its inhibitory effect on monoamine oxidase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters. This interaction can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurological disorders .

Comparison with Similar Compounds

Uniqueness: 1-P-Tolyl-4,5-dihydro-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique biological activities and physicochemical properties. Its p-tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other pyrazole derivatives .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(4-methylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h3-7H,2,8H2,1H3

InChI Key

ORDKRLFWJUCKCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCC=N2

Origin of Product

United States

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